molecular formula C8H8F3N B13604508 (AlphaR)-3,4,5-trifluoro-alpha-methylbenzenemethanamine

(AlphaR)-3,4,5-trifluoro-alpha-methylbenzenemethanamine

Katalognummer: B13604508
Molekulargewicht: 175.15 g/mol
InChI-Schlüssel: QWYPAKQHZBBLFE-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and a suitable amine.

    Reductive Amination: The key step involves the reductive amination of 3,4,5-trifluorobenzaldehyde with an amine under reducing conditions, often using a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving strong bases or acids, depending on the type of substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary amines.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of novel materials with unique properties due to the presence of the trifluorophenyl group.

Wirkmechanismus

The mechanism of action of (1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(3,4-difluorophenyl)ethan-1-amine: Similar structure but with two fluorine atoms.

    (1R)-1-(3,5-difluorophenyl)ethan-1-amine: Another similar compound with different fluorine substitution.

Uniqueness

(1R)-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to compounds with fewer fluorine atoms.

Eigenschaften

Molekularformel

C8H8F3N

Molekulargewicht

175.15 g/mol

IUPAC-Name

(1R)-1-(3,4,5-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4H,12H2,1H3/t4-/m1/s1

InChI-Schlüssel

QWYPAKQHZBBLFE-SCSAIBSYSA-N

Isomerische SMILES

C[C@H](C1=CC(=C(C(=C1)F)F)F)N

Kanonische SMILES

CC(C1=CC(=C(C(=C1)F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.